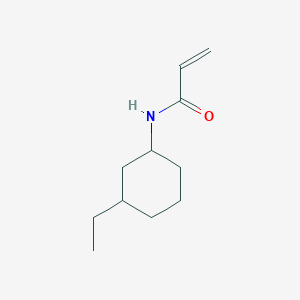

N-(3-ethylcyclohexyl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

N-(3-ethylcyclohexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h4,9-10H,2-3,5-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDCQHMHKNLNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and history of novel acrylamide derivatives

An In-Depth Technical Guide to the Discovery and History of Novel Acrylamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of the acrylamide moiety in medicinal chemistry is a compelling narrative of scientific rediscovery and rational design. Once viewed with caution due to indiscriminate reactivity, the α,β-unsaturated amide has been masterfully repurposed into a highly effective "warhead" for targeted covalent inhibitors (TCIs). This guide provides an in-depth exploration of the discovery and historical evolution of novel acrylamide derivatives, tracing their path from simple electrophiles to sophisticated, tunable tools that have yielded multiple FDA-approved drugs. We will delve into the fundamental chemistry of covalent modification, the strategic evolution of warhead design to enhance selectivity and modulate reactivity, and the key experimental workflows that underpin their discovery. This paper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of therapeutic agents.

The Re-emergence of a Reactive Moiety: From Hazard to Targeted Warhead

The story of acrylamide begins not in the pharmacy, but in industry. As a simple, white crystalline solid, it has been produced for decades primarily as a precursor to polyacrylamides, which are used as flocculating and thickening agents in water treatment, paper manufacturing, and mineral extraction.[1][2] Its inherent reactivity, however, also flagged it as a potential source of occupational neurotoxicity and a probable carcinogen, concerns that were amplified in 2002 with the discovery of its formation in carbohydrate-rich foods cooked at high temperatures.[3][4][5]

For a long time in drug discovery, electrophilic compounds were actively avoided due to the risk of indiscriminate, off-target reactions with biological nucleophiles, leading to toxicity.[6] The paradigm began to shift with the rise of the targeted covalent inhibitor (TCI) strategy.[7] The TCI concept is elegant in its simplicity: combine a high-affinity, reversible-binding molecular scaffold with a weakly reactive electrophile.[7] This design ensures that the covalent reaction is primarily driven by proximity; the warhead only forms a bond with a nearby nucleophilic amino acid after the drug has already settled into its intended binding pocket.[8]

This strategy proved to be a breakthrough, enabling the targeting of shallow binding pockets and overcoming drug resistance. The acrylamide group, once a liability, was identified as an ideal warhead for this purpose. It is a "soft" electrophile that preferentially reacts with the "soft" nucleophilic thiol group of cysteine residues via a hetero-Michael addition reaction.[8][9] Crucially, its reactivity is attenuated, meaning it requires the prolonged proximity and precise orientation afforded by a high-affinity binding event to react efficiently, thereby minimizing unwanted side reactions with other biological thiols like glutathione.[6][8] Pioneering work on epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as the development of PD-168393 by researchers at Parke-Davis, demonstrated the profound potential of using an acrylamide to covalently target a non-catalytic cysteine (Cys797), establishing a blueprint for future drug development.[10]

The Chemistry of Engagement: The Michael Addition Mechanism

The cornerstone of acrylamide's utility in TCI design is its reaction with the thiol side chain of cysteine, the most commonly targeted nucleophilic residue in this context.[6][11] This reaction proceeds via a conjugate addition mechanism, also known as the Michael addition.

The α,β-unsaturation in the acrylamide moiety creates an electron-deficient system. The electron-withdrawing effect of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[9] The deprotonated thiol of a cysteine residue (thiolate) acts as the nucleophile, attacking this β-carbon to form a stable, irreversible thioether bond.[6][12]

Key Experimental Workflows for Discovery and Validation

The successful development of novel acrylamide derivatives relies on a robust and integrated set of experimental methodologies, from initial screening to detailed mechanistic characterization.

High-Throughput Screening (HTS) and Fragment-Based Discovery

The search for new covalent inhibitors often begins with high-throughput screening of compound libraries. Recently, screening dedicated electrophile libraries, such as those composed entirely of acrylamide fragments, has proven to be a successful strategy. [13]A typical workflow involves:

-

Primary Screen : An activity-based assay to identify compounds that inhibit the target protein's function.

-

Covalent Binding Confirmation : Using techniques like activity-based protein profiling (ABPP) with a competitive probe to confirm that hits are engaging cysteine residues. [13]3. Dose-Response Validation : Repurchasing and re-testing initial hits to confirm their potency (e.g., IC50 determination).

-

Selectivity Profiling : Assessing the reactivity of hits against other thiol-containing proteins or glutathione to weed out non-specific actors.

Protocol: General Synthesis of an N-Aryl Acrylamide Derivative

This protocol describes a common method for installing the acrylamide warhead onto an amine-containing scaffold, a crucial step in synthesizing TCIs. [14] Objective: To acylate a primary or secondary amine with acryloyl chloride to form the corresponding acrylamide.

Materials:

-

Amine-containing scaffold (1.0 eq)

-

Acryloyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amine-containing scaffold.

-

Dissolution: Dissolve the amine in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add the base (TEA or DIPEA) to the stirred solution.

-

Acylation: Add acryloyl chloride dropwise to the reaction mixture. Caution: Acryloyl chloride is corrosive and lachrymatory. Handle in a fume hood.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl acrylamide derivative.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct structure has been synthesized and is free of impurities.

Protocol: In Vitro Covalent Binding Assay by LC-MS

Objective: To confirm covalent bond formation between an acrylamide derivative and its target protein and to determine the rate of modification.

Materials:

-

Purified target protein (with accessible cysteine)

-

Acrylamide inhibitor compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified target protein (e.g., to a final concentration of 1-5 µM) and the assay buffer.

-

Initiation: Add the acrylamide inhibitor to the protein solution (e.g., 1-2 molar equivalents) to initiate the reaction. Vortex briefly.

-

Time Course: Incubate the reaction at a controlled temperature (e.g., 25 °C or 37 °C). At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a solution containing 0.1% formic acid to denature the protein and stop the reaction.

-

LC-MS Analysis: Inject the quenched sample onto the LC-MS system. Use a reverse-phase column suitable for protein separation.

-

Data Acquisition: Acquire the mass spectrum of the eluting protein. The mass of the unmodified protein will be known. Covalent modification will result in a new peak with a mass increase corresponding to the molecular weight of the inhibitor.

-

Data Analysis: Deconvolute the mass spectra at each time point to determine the relative abundance of the unmodified (apo) and modified (adduct) protein. Plot the percentage of modified protein versus time to determine the reaction kinetics.

Self-Validation: As a negative control, run the same assay with a protein mutant where the target cysteine has been mutated to a non-nucleophilic residue (e.g., serine or alanine). No significant adduct formation should be observed in the control, validating that the covalent modification is specific to the intended cysteine residue.

Landmark Drugs and a New Era of Precision Oncology

The strategic application of acrylamide warheads has yielded several transformative drugs, particularly in oncology. These targeted covalent inhibitors have successfully addressed previously "undruggable" targets and overcome mechanisms of acquired resistance.

| Drug Name | Protein Target | Cysteine Residue | Year of First FDA Approval | Therapeutic Area |

| Afatinib | EGFR | Cys797 | 2013 | Non-Small Cell Lung Cancer |

| Ibrutinib [6][15] | BTK | Cys481 | 2013 | B-cell Malignancies |

| Osimertinib [8][12] | EGFR (T790M) | Cys797 | 2015 | Non-Small Cell Lung Cancer |

| Dacomitinib [6] | EGFR | Cys797 | 2018 | Non-Small Cell Lung Cancer |

| Zanubrutinib [6] | BTK | Cys481 | 2019 | B-cell Malignancies |

| Sotorasib [16] | KRAS G12C | Cys12 | 2021 | Solid Tumors (e.g., NSCLC) |

| Mobocertinib | EGFR (Exon20ins) | Cys797 | 2021 | Non-Small Cell Lung Cancer |

| Adagrasib | KRAS G12C | Cys12 | 2022 | Solid Tumors (e.g., NSCLC) |

| Futibatinib | FGFR | P-loop Cysteine | 2022 | Cholangiocarcinoma |

Table 1: Selected FDA-Approved Drugs Featuring an Acrylamide Warhead.

The development of inhibitors for KRAS G12C, such as Sotorasib and Adagrasib, represents a monumental achievement. [16]For decades, KRAS was considered an undruggable target. The G12C mutation, however, introduces a cysteine residue that could be exploited by a covalent inhibitor. The discovery of drugs that could selectively target this mutant oncogene has opened up new therapeutic avenues for a large population of cancer patients.

Conclusion and Future Perspectives

The history of acrylamide derivatives in drug discovery is a testament to the power of rational chemical design. By understanding and controlling the inherent reactivity of the α,β-unsaturated amide, medicinal chemists have transformed it from a potential liability into a precision tool for covalent inhibition. The journey from first-generation irreversible inhibitors to sophisticated, tunable, and reversible warheads highlights a field in constant evolution.

Looking ahead, the search for novel warheads and the expansion of covalent inhibition beyond cysteine to other nucleophilic residues like lysine, serine, and tyrosine continues to be an active area of research. [7][16]Furthermore, the development of bioisosteres for the acrylamide group, such as allenamides or sulfonylpyrimidines, seeks to provide alternative chemical matter with potentially improved properties. [17][18]The principles learned from the study of acrylamide derivatives will undoubtedly serve as the foundation for the next generation of targeted covalent therapies, promising even greater selectivity, potency, and safety for patients.

References

-

Barf, T., et al. (2017). Covalent inhibitors design and discovery. European Journal of Medicinal Chemistry, 138, 96–114. Available at: [Link]

-

Potjewyd, F., et al. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry. Available at: [Link]

-

Pettinger, J., et al. (2018). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

-

Horvát, M., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Gabizon, R., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link]

-

Lin, S., et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry. Available at: [Link]

-

Ibrahim, P., et al. (2025). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. RSC Medicinal Chemistry. Available at: [Link]

-

Lin, M-H., et al. (2018). Allenamide as a bioisostere of acrylamide in design and synthesis of targeted covalent inhibitors. ResearchGate. Available at: [Link]

-

Zhang, T., et al. (2023). Development of an acrylamide-based inhibitor of protein S-acylation. ChemRxiv. Available at: [Link]

-

Piras, M., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. Available at: [Link]

-

El-Naggar, M., et al. (2021). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line. PubMed. Available at: [Link]

-

Gabizon, R., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC. Available at: [Link]

-

Sirci, F., et al. (2023). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Toxicology. Available at: [Link]

-

El-Naggar, M., et al. (2021). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line. MDPI. Available at: [Link]

-

van der Doelen, D., et al. (2022). Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration. PMC. Available at: [Link]

-

Jackson, P.A., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Available at: [Link]

-

Wu, K-D., et al. (2019). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC. Available at: [Link]

-

Sirci, F., et al. (2023). Molecular determinants of acrylamide neurotoxicity through covalent docking. PMC. Available at: [Link]

-

Zhang, H-Y., et al. (2012). Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. ResearchGate. Available at: [Link]

-

Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Scientific & Academic Publishing. Available at: [Link]

-

El-Naggar, M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Available at: [Link]

-

Dal Piaz, F., et al. (2022). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. Available at: [Link]

-

Arias, H.R., et al. (2022). Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. PMC. Available at: [Link]

-

Wu, K-D., et al. (2019). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ResearchGate. Available at: [Link]

-

Lonsdale, R., et al. (2018). Reaction mechanism of Cys797 alkylation for acrylamide inhibitors of EGFR. ResearchGate. Available at: [Link]

-

Klaunig, J.E., & Kamendulis, L.M. (2005). Mechanisms of acrylamide induced rodent carcinogenesis. PubMed. Available at: [Link]

-

Wu, K-D., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at: [Link]

-

Wang, T., et al. (2021). Acrylamide induces intrinsic apoptosis and inhibits protective autophagy via the ROS mediated mitochondrial dysfunction pathway in U87-MG cells. Taylor & Francis Online. Available at: [Link]

-

Rogers, K. (2023). Acrylamide. Britannica. Available at: [Link]

-

van der Doelen, D., et al. (2022). Examples of acrylamide-containing drug candidates. ResearchGate. Available at: [Link]

-

American Chemical Society. (2020). Acrylamide. American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Acrylamide. Wikipedia. Available at: [Link]

-

U.S. Food & Drug Administration. (2024). Acrylamide Questions and Answers. FDA. Available at: [Link]

-

Attard, M. (2018). The Story Behind Acrylamide: How safe is your food? ResearchGate. Available at: [Link]

Sources

- 1. acs.org [acs.org]

- 2. Acrylamide - Wikipedia [en.wikipedia.org]

- 3. Acrylamide | Carcinogen, Food Safety & Industrial Uses | Britannica [britannica.com]

- 4. Acrylamide Questions and Answers | FDA [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular determinants of acrylamide neurotoxicity through covalent docking [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pak.elte.hu [pak.elte.hu]

- 12. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medium.com [medium.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

N-(3-ethylcyclohexyl)prop-2-enamide: A Specialized Covalent Fragment for Chemoproteomics

This is an in-depth technical guide on N-(3-ethylcyclohexyl)prop-2-enamide , structured as a specialized whitepaper for drug discovery professionals.

Technical Monograph & Application Guide

Executive Summary

N-(3-ethylcyclohexyl)prop-2-enamide (CAS: 1339556-85-2) represents a distinct class of covalent fragment probes utilized in modern Fragment-Based Drug Discovery (FBDD). Characterized by a reactive acrylamide "warhead" fused to a lipophilic 3-ethylcyclohexyl scaffold, this molecule serves as a critical tool for interrogating "ligandable" cysteines within the proteome.

Unlike traditional reversible inhibitors, this compound operates via a Michael addition mechanism , forming irreversible covalent bonds with nucleophilic amino acid residues (primarily cysteine). Its specific structural utility lies in the 3-ethylcyclohexyl moiety , which provides unique hydrophobic vector exploration compared to standard cyclohexyl analogs, making it an ideal candidate for screening cryptic pockets in kinases, GTPases, and E3 ligases.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is a functionalized acrylamide.[1] Its design balances electrophilic reactivity with lipophilic molecular recognition elements.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | N-(3-ethylcyclohexyl)prop-2-enamide |

| Common Name | N-(3-ethylcyclohexyl)acrylamide |

| CAS Number | 1339556-85-2 |

| Molecular Formula | C₁₁H₁₉NO |

| Molecular Weight | 181.28 g/mol |

| Warhead Type | Acrylamide (Michael Acceptor) |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 1 |

| Rotatable Bonds | 3 (Ethyl group + Amide bond) |

| Topological Polar Surface Area | 29.1 Ų |

Mechanism of Action: Targeted Covalent Modification

The biological activity of N-(3-ethylcyclohexyl)prop-2-enamide is driven by its electrophilic acrylamide group. It acts as a "covalent scout," probing proteins for accessible nucleophiles.

The Michael Addition Pathway

The core mechanism involves the nucleophilic attack of a protein-resident cysteine thiolate anion (

-

Recognition: The 3-ethylcyclohexyl ring binds non-covalently to a hydrophobic pocket on the target protein, positioning the warhead.

-

Reaction: The cysteine thiolate attacks the

-carbon. -

Stabilization: An enolate intermediate forms and is protonated, resulting in a stable thioether adduct.

Specificity Determinants

While the acrylamide is the reactive engine, the 3-ethylcyclohexyl group confers selectivity.

-

Steric Fit: The ethyl substitution at the 3-position creates a specific steric volume that discriminates between shallow and deep hydrophobic pockets.

-

Conformational Bias: The cyclohexane ring likely adopts a chair conformation, projecting the ethyl group equatorially or axially, which probes specific spatial constraints in the binding site.

Diagram 1: Covalent Labeling Mechanism

Caption: Step-wise mechanism of covalent protein modification via Michael addition.

Applications in Drug Discovery

This compound is rarely a final drug but is a high-value Chemical Probe used in the following workflows:

Activity-Based Protein Profiling (ABPP)

In ABPP, this molecule serves as a competitor.

-

Protocol: A proteome is treated with this "dark" fragment. Subsequently, a broad-spectrum fluorescent probe (e.g., Iodoacetamide-Alkyne) is added.

-

Readout: If N-(3-ethylcyclohexyl)prop-2-enamide binds a specific target, it blocks the fluorescent probe. Loss of fluorescence signals a "hit."

Fragment-Based Ligand Discovery (FBLD)

-

Library Screening: It is included in electrophilic fragment libraries screened by Mass Spectrometry (Intact Protein MS).

-

Cysteine Mapping: It identifies which surface cysteines are chemically accessible and functionally relevant (e.g., allosteric regulation sites).

Synthesis Protocol

Objective: Synthesis of N-(3-ethylcyclohexyl)prop-2-enamide via Schotten-Baumann condensation.

Reagents

-

Precursor A: 3-ethylcyclohexan-1-amine (1.0 eq)

-

Precursor B: Acryloyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology

-

Setup: Purge a round-bottom flask with Nitrogen (

). Add 3-ethylcyclohexan-1-amine (10 mmol) and DCM (50 mL). -

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Base Addition: Add TEA (15 mmol) dropwise. Stir for 10 minutes.

-

Acylation: Add Acryloyl chloride (11 mmol) dropwise over 20 minutes. Caution: Acryloyl chloride is lachrymatory.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Workup:

-

Wash organic layer with 1M HCl (to remove unreacted amine).

-

Wash with Saturated

(to remove acrylic acid). -

Wash with Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Diagram 2: Synthesis Workflow

Caption: Synthetic route for N-(3-ethylcyclohexyl)prop-2-enamide.

Safety & Handling Guidelines

Critical Warning: As an acrylamide derivative, this compound is a potent alkylating agent.

-

Toxicity: Acrylamides are potential neurotoxins and carcinogens. They can form adducts with hemoglobin and DNA.

-

Handling:

-

Gloves: Double-gloving with Nitrile is mandatory.

-

Ventilation: All weighing and synthesis must occur inside a certified fume hood.

-

Inactivation: Spills should be treated with a nucleophile solution (e.g., 10% sodium thiosulfate) to quench the reactive warhead before disposal.

-

References

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

-

Åkerfeldt, K. S., et al. (2011). "Amino Acid Analysis by HPLC." Current Protocols in Protein Science, 66(1). [Link]

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 58327909 (Analog Reference)." PubChem. [Link]

Sources

Application Notes and Protocols for N-(3-ethylcyclohexyl)prop-2-enamide in Organic Synthesis

Foreword: Unveiling the Synthetic Potential of a Versatile Acrylamide

Welcome to a comprehensive guide on the application of N-(3-ethylcyclohexyl)prop-2-enamide in modern organic synthesis. As researchers and drug development professionals, our quest for novel molecular architectures demands a deep understanding of the tools at our disposal. N-substituted acrylamides are a class of reagents that have garnered significant attention for their utility as versatile building blocks and their presence in biologically active molecules and advanced polymers.[1][2] This document serves as a detailed exploration of N-(3-ethylcyclohexyl)prop-2-enamide, a member of this class with unique lipophilic characteristics conferred by its 3-ethylcyclohexyl moiety.

This guide is structured to provide not just procedural steps, but a foundational understanding of the causality behind experimental choices. We will delve into the synthesis of this compound, explore its core reactivity, and provide detailed, field-proven protocols for its application, empowering you to integrate this valuable synthon into your research endeavors with confidence.

Core Concepts: The Chemistry of N-Substituted Acrylamides

N-(3-ethylcyclohexyl)prop-2-enamide belongs to the family of α,β-unsaturated carbonyl compounds. Its reactivity is dominated by two key features: the electrophilic carbonyl carbon and the conjugated carbon-carbon double bond. This dual reactivity allows it to participate in a variety of transformations, most notably nucleophilic acyl substitution at the carbonyl group and conjugate (Michael) addition at the β-carbon.[3][4][5]

The N-substituent, in this case, the 3-ethylcyclohexyl group, plays a crucial role in modulating the molecule's physical and chemical properties. It influences solubility, steric hindrance around the reactive sites, and the properties of resulting polymers.[6][7] Understanding these nuances is paramount for successful application.

Synthesis of N-(3-ethylcyclohexyl)prop-2-enamide: A Detailed Protocol

The most direct and widely adopted method for synthesizing N-substituted acrylamides is the acylation of a primary amine with acryloyl chloride.[8][9][10] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Rationale and Mechanistic Overview

The reaction proceeds via the nucleophilic attack of the primary amine (3-ethylcyclohexylamine) on the highly electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[10] Typically, a non-nucleophilic tertiary amine like triethylamine (TEA) or using two equivalents of the starting amine serves this purpose.[10]

Caption: Synthesis of N-(3-ethylcyclohexyl)prop-2-enamide.

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the synthesis of N-substituted acrylamides.[8][9]

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 3-Ethylcyclohexylamine | C₈H₁₇N | 127.23 | 5.00 g | 39.3 |

| Acryloyl chloride | C₃H₃ClO | 90.51 | 3.92 g (3.52 mL) | 43.2 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 4.37 g (6.02 mL) | 43.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| 1 M HCl (aq) | HCl | 36.46 | 50 mL | - |

| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | 50 mL | - |

| Brine | NaCl | 58.44 | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-ethylcyclohexylamine (5.00 g, 39.3 mmol) and anhydrous dichloromethane (DCM, 80 mL).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (4.37 g, 43.2 mmol) to the stirred solution.

-

Acylation: Dissolve acryloyl chloride (3.92 g, 43.2 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent polymerization of acryloyl chloride.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (50 mL) to remove excess amines, saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid, and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(3-ethylcyclohexyl)prop-2-enamide as a colorless oil or a white solid.

-

Application in Michael Addition Reactions

The acrylamide moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles.[4][5] This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

Mechanistic Considerations

The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic. Soft nucleophiles, such as thiolates, enolates, or amines, preferentially attack this position. The resulting enolate intermediate is then protonated to yield the 1,4-adduct. The reactivity can be influenced by steric hindrance from the N-substituent and the electronic properties of the acrylamide.[11][12]

Caption: General mechanism of a Michael addition reaction.

Protocol: Thiol-Michael Addition (Thiol-Ene Click Reaction)

This protocol describes the addition of a thiol to N-(3-ethylcyclohexyl)prop-2-enamide, a highly efficient and often base-catalyzed reaction.

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| N-(3-ethylcyclohexyl)prop-2-enamide | C₁₁H₁₉NO | 181.28 | 1.00 g | 5.52 |

| Benzyl mercaptan | C₇H₈S | 124.21 | 0.75 g (0.69 mL) | 6.07 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.06 g (0.08 mL) | 0.55 |

| Methanol (MeOH) | CH₃OH | 32.04 | 20 mL | - |

Procedure:

-

Setup: In a 50 mL round-bottom flask, dissolve N-(3-ethylcyclohexyl)prop-2-enamide (1.00 g, 5.52 mmol) in methanol (20 mL).

-

Reagent Addition: Add benzyl mercaptan (0.75 g, 6.07 mmol) to the solution, followed by a catalytic amount of triethylamine (0.06 g, 0.55 mmol). Causality Note: The base deprotonates the thiol to form the more nucleophilic thiolate, which significantly accelerates the reaction.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL).

-

Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography if necessary, though often the product is of high purity after work-up.

-

Application in Polymer Synthesis

N-substituted acrylamides are valuable monomers for the synthesis of functional polymers via free radical polymerization.[6] The resulting polymers, poly(N-substituted acrylamide)s, can exhibit interesting properties such as thermo-responsiveness, which is highly dependent on the nature of the N-substituent.

Workflow: Free Radical Polymerization

Caption: General workflow for free radical polymerization.

Protocol: Synthesis of Poly[N-(3-ethylcyclohexyl)prop-2-enamide]

This protocol provides a general method for the free-radical polymerization of the title monomer.

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| N-(3-ethylcyclohexyl)prop-2-enamide | C₁₁H₁₉NO | 181.28 | 2.00 g | 11.0 |

| AIBN (Azobisisobutyronitrile) | C₈H₁₂N₄ | 164.21 | 18.1 mg | 0.11 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 10 mL | - |

| Methanol (for precipitation) | CH₃OH | 32.04 | 200 mL | - |

Procedure:

-

Preparation: Place N-(3-ethylcyclohexyl)prop-2-enamide (2.00 g, 11.0 mmol) and AIBN (18.1 mg, 0.11 mmol, 1 mol%) in a Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene (10 mL) to dissolve the monomer and initiator.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality Note: Oxygen is a radical scavenger and can inhibit or terminate the polymerization process. Thorough degassing is critical for achieving high molecular weight polymers.

-

Polymerization: After backfilling with nitrogen or argon, place the sealed flask in a preheated oil bath at 70 °C. Stir for 12-24 hours.

-

Isolation:

-

After cooling to room temperature, dilute the viscous solution with a small amount of toluene if necessary.

-

Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing vigorously stirred cold methanol (200 mL).

-

Collect the white precipitate by vacuum filtration.

-

-

Purification & Drying:

-

Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

-

Safety and Handling

-

Acryloyl Chloride: Highly corrosive, flammable, and reacts violently with water.[13] It is a lachrymator. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[3]

-

Acrylamides: Acrylamide and its derivatives are potential neurotoxins and should be handled with care.[12] Avoid inhalation of dust or contact with skin.

-

Amines and Solvents: Standard laboratory precautions should be taken when handling amines and organic solvents.

Conclusion

N-(3-ethylcyclohexyl)prop-2-enamide is a valuable and versatile building block in organic synthesis. Its straightforward preparation and dual reactivity make it a powerful tool for constructing complex molecules through Michael additions and for developing novel polymeric materials. The protocols and insights provided in this guide are intended to serve as a robust foundation for your experimental work. By understanding the principles behind the procedures, researchers can confidently adapt and innovate, unlocking the full synthetic potential of this and related N-substituted acrylamides.

References

-

Baghdad Science Journal. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. [Link]

-

ResearchGate. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. [Link]

-

ScienceDirect. (n.d.). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. [Link]

-

Narumi, A., et al. (2022). Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s. Polymer Chemistry. [Link]

-

MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]

-

ACS Publications. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. [Link]

-

RSC Publishing. (2025). Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts. [Link]

-

RSC Publishing. (2020). Solvation dynamics of N-substituted acrylamide polymers and the importance for phase transition behavior. [Link]

-

ACS Publications. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. [Link]

-

ResearchGate. (2026). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response | Request PDF. [Link]

-

PubMed. (2024). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. [Link]

-

ResearchGate. (2023). (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]

-

ACS Publications. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. [Link]

Sources

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06079F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. Solvation dynamics of N-substituted acrylamide polymers and the importance for phase transition behavior - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. grokipedia.com [grokipedia.com]

Application Notes & Protocols: N-(3-ethylcyclohexyl)prop-2-enamide as a Versatile Monomer for Advanced Polymer Synthesis

Introduction: Exploring the Potential of N-Substituted Acrylamides

In the landscape of functional polymers, N-substituted polyacrylamides represent a class of materials with remarkable versatility and a wide spectrum of applications, particularly in the biomedical and pharmaceutical fields.[1][2][3][4] Their utility is largely dictated by the nature of the N-substituent, which can impart unique solution behaviors, such as thermoresponsiveness. This has led to their exploration in areas like controlled drug delivery, tissue engineering, and smart hydrogels.[1][2][3][4] This document provides a comprehensive guide to the polymerization of a novel N-substituted acrylamide monomer, N-(3-ethylcyclohexyl)prop-2-enamide, for researchers and professionals in drug development and materials science.

The incorporation of a 3-ethylcyclohexyl group onto the acrylamide backbone is anticipated to introduce significant hydrophobicity, potentially leading to polymers with interesting solution properties, such as a Lower Critical Solution Temperature (LCST).[5][6][7] The LCST is a critical parameter where a polymer undergoes a reversible phase transition from a soluble to an insoluble state in an aqueous solution upon an increase in temperature.[7][8] This "smart" behavior is highly sought after for applications requiring stimuli-responsive materials.

These application notes will detail the synthesis and polymerization of N-(3-ethylcyclohexyl)prop-2-enamide via free-radical and controlled radical polymerization techniques. We will also cover the essential characterization methods to elucidate the structure, molecular weight, and thermal properties of the resulting polymers.

Monomer Synthesis: N-(3-ethylcyclohexyl)prop-2-enamide

While a detailed synthesis protocol for N-(3-ethylcyclohexyl)prop-2-enamide is not extensively documented in publicly available literature, a standard and reliable method for synthesizing N-substituted acrylamides is the acylation of the corresponding amine with acryloyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

A plausible synthetic route is outlined below:

Figure 1. Proposed synthetic pathway for N-(3-ethylcyclohexyl)prop-2-enamide.

Protocol for Monomer Synthesis (Proposed):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-ethylaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up:

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(3-ethylcyclohexyl)prop-2-enamide.

-

Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization Methodologies

The vinyl group of N-(3-ethylcyclohexyl)prop-2-enamide allows for polymerization through various radical mechanisms. The choice of polymerization technique will significantly impact the final polymer's properties, such as molecular weight distribution (polydispersity) and architecture.

Free Radical Polymerization (FRP)

Free radical polymerization is a robust and widely used method for synthesizing polyacrylamides.[9][10] It involves the initiation of a chain reaction by free radicals, which can be generated through thermal or redox processes.[9][11]

Protocol for Free Radical Polymerization:

-

Materials:

-

N-(3-ethylcyclohexyl)prop-2-enamide (Monomer)

-

Azobisisobutyronitrile (AIBN) (Thermal Initiator)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or Dimethylformamide (DMF))

-

-

Procedure:

-

Dissolve the monomer and AIBN in the chosen solvent in a Schlenk flask. A typical monomer to initiator ratio is 100:1 to 500:1, depending on the desired molecular weight.

-

De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Place the flask in a preheated oil bath at 60-70 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the polymer by filtration and dry it under vacuum at 40-50 °C until a constant weight is achieved.

-

Causality in Experimental Choices:

-

Solvent Selection: The choice of solvent is crucial. It should be able to dissolve both the monomer and the resulting polymer to avoid premature precipitation. DMF is a good choice for many polyacrylamides.[5]

-

Initiator Concentration: The concentration of AIBN directly influences the molecular weight of the polymer. A higher initiator concentration leads to a higher number of polymer chains and thus a lower average molecular weight.

-

De-gassing: Oxygen is a radical scavenger and can terminate the growing polymer chains, leading to low conversions and poorly defined polymers. Therefore, thorough de-gassing is essential for successful polymerization.

Figure 2. Workflow for free radical polymerization of N-(3-ethylcyclohexyl)prop-2-enamide.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

For applications requiring well-defined polymers with a narrow molecular weight distribution (low polydispersity index, PDI), controlled radical polymerization techniques such as RAFT are preferred.[12][13][14] RAFT polymerization allows for the synthesis of block copolymers and other complex architectures.[13]

Protocol for RAFT Polymerization:

-

Materials:

-

Procedure:

-

In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in the solvent. The ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator is typically between 5:1 and 10:1.

-

De-gas the solution thoroughly using three freeze-pump-thaw cycles.

-

Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (kinetic studies are recommended to determine the optimal time for a target conversion).

-

Stop the polymerization by rapid cooling in an ice bath and exposure to air.

-

Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

-

Self-Validating System in RAFT:

A successful RAFT polymerization should exhibit a linear increase in the number-average molecular weight (Mn) with monomer conversion, while maintaining a low PDI (typically < 1.3). This can be verified by taking aliquots from the reaction at different time points and analyzing them by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Figure 3. Self-validating workflow for RAFT polymerization.

Polymer Characterization

Thorough characterization is essential to understand the properties of the synthesized poly(N-(3-ethylcyclohexyl)prop-2-enamide).

| Technique | Purpose | Expected Information |

| ¹H and ¹³C NMR Spectroscopy | To confirm the polymer structure and determine monomer conversion. | Presence of broad peaks corresponding to the polymer backbone and the disappearance of vinyl proton signals from the monomer. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[5] | Provides information on the molecular weight distribution of the polymer. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg).[16] | The Tg indicates the temperature at which the polymer transitions from a glassy to a rubbery state.[17] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer.[18] | Provides the degradation temperature of the polymer. |

| UV-Vis Spectroscopy | To determine the Lower Critical Solution Temperature (LCST) of the polymer in aqueous solution.[5] | The cloud point, where the solution becomes turbid upon heating, is taken as the LCST. |

Protocol for LCST Determination by UV-Vis Spectroscopy:

-

Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).

-

Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1 °C/min).

-

The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Potential Applications in Drug Development

The unique properties of poly(N-(3-ethylcyclohexyl)prop-2-enamide) could be leveraged in several areas of drug development:

-

Thermoresponsive Drug Delivery Systems: The LCST behavior can be utilized to create injectable hydrogels that are liquid at room temperature but form a gel at body temperature, creating a depot for sustained drug release.[2]

-

Smart Coatings for Medical Devices: The polymer could be used to coat medical devices, where a temperature change could alter the surface properties to, for example, release a drug or prevent biofilm formation.

-

Excipients for Formulation: The amphiphilic nature of the polymer may make it a useful excipient for solubilizing poorly water-soluble drugs.

Safety Precautions

-

Acrylamide and its derivatives are potential neurotoxins and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Acryloyl chloride is corrosive and lachrymatory; handle with extreme care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

N-(3-ethylcyclohexyl)prop-2-enamide is a promising monomer for the synthesis of novel functional polymers. By employing standard free radical or controlled radical polymerization techniques, researchers can generate materials with potentially valuable thermoresponsive properties. The protocols and characterization methods outlined in these application notes provide a solid foundation for exploring the potential of this and other N-substituted polyacrylamides in advanced applications, particularly within the pharmaceutical and biomedical fields.

References

- Ruihai New Material. (2025, July 8).

- Bio-Rad.

- Macchi, E., et al. (2003). Measurement of the thermal conductivity of polyacrylamide tissue-equivalent material. Physics in Medicine & Biology, 48(18), 3065–3073.

- Cao, Z., & Zhu, X. X. (2007). Preparation of ABC triblock copolymers of N-alkyl substituted acrylamides by RAFT polymerization. Canadian Journal of Chemistry, 85(6), 411-416.

- Smith, E. A., & Fagan, P. G. (2002). Some Aspects of the Properties and Degradation of Polyacrylamides. Chemical Reviews, 102(8), 3085-3122.

- Liu, H. Y., & Zhu, X. X. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(25), 6985-6990.

- Teodorescu, M., & Matyjaszewski, K. (2001). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 34(16), 5493-5499.

- Cao, Z., & Zhu, X. X. (2007). Preparation of ABC triblock copolymers of N-alkyl substituted acrylamides by RAFT polymerization. Canadian Journal of Chemistry, 85(6), 411-416.

- MIT Department of Chemical Engineering.

- Cao, Z., & Zhu, X. X. (2007). Effects of Substitution Groups on the RAFT Polymerization of N-Alkylacrylamides in the Preparation of Thermosensitive Block Copolymers. Macromolecules, 40(18), 6523-6530.

- Lyskova, M., et al. (2021). Thermoresponsive properties of polyacrylamides in physiological solutions. Polymer Chemistry, 12(35), 4996-5007.

- Gur'eva, I. V., et al. (2025, August 6). Synthesis and free-radical polymerization of water-soluble acrylamide monomers. Polymer Science, Series B, 67(4), 345-356.

- Wang, Y., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Polymers, 15(6), 1463.

- Zimmerman, J. E., & Arcus, C. L. (1965). U.S. Patent No. 3,200,098. Washington, DC: U.S.

- Jewrajka, S. K., & Mandal, B. M. (2012). Acrylamide Homopolymers and Acrylamide-N-Isopropylacrylamide Block Copolymers by Atomic Transfer Radical Polymerization. Macromolecules, 45(10), 4084-4093.

- Matyjaszewski, K., & Teodorescu, M. (2000). Controlled polymerization of (meth)acrylamides.

- Levitt, D. B., & Pope, G. A. (2016, April 11). The Thermal Stability of Polyacrylamides in EOR Applications. SPE Improved Oil Recovery Conference.

- SpecialChem. (2025, January 1). Polyacrylamide (PAM)

- Galant, C., et al. (2024). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. Polymers, 16(11), 1543.

- Mori, H., et al. (2005). RAFT Polymerization of Acrylamides Containing Proline and Hydroxyproline Moiety: Controlled Synthesis of Water-Soluble and Thermoresponsive Polymers. Macromolecules, 38(22), 9055-9065.

- Zhang, Q., et al. (2023). Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. Macromolecules, 56(13), 5035-5044.

- Olorunfemi, O. J., et al. (2022). POLYACRYLAMIDE HYDROGELS FOR APPLICATION IN ORAL DRUG DELIVERY. Journal of Pharmaceutical and Allied Sciences, 19(4), 3568-3578.

- Al-Zoubi, N., & Al-Qudah, M. A. (2022). Poly(N-isopropylacrylamide)

- Kubota, K., et al. (1993). Solution Properties and Thermal Behavior of Poly(N-n-propylacrylamide)

- Lowe, A. B., & McCormick, C. L. (2002). Aqueous RAFT Polymerization of Acrylamide and N,N‐Dimethylacrylamide at Room Temperature. Australian Journal of Chemistry, 55(6), 367-372.

- Polysciences, Inc. Poly(N-iso-propylacrylamide).

- Deshmukh, S. A., et al. (2020). Solvation dynamics of N-substituted acrylamide polymers and the importance for phase transition behavior.

- Kubota, K., et al. (1993). Solution Properties and Thermal Behavior of Poly(N-n-propylacrylamide)

- Park, K. (2019). Chapter 8. Applications of Polymers in Parenteral Drug Delivery. In Biomaterials for Drug Delivery (pp. 221-250). Royal Society of Chemistry.

- Lin, C.-H., et al. (2023). Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide)

- Fujishige, S., Kubota, K., & Ando, I. (1989). Solution Properties of Poly(N-isopropylacrylamide) in Water. The Journal of Physical Chemistry, 93(8), 3311-3313.

- Singh, B., & Sharma, N. (2014). POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 578-591.

- EvitaChem. N-[3-(N-ethylanilino)propyl]prop-2-enamide.

- Singh, S., et al. (2024). Applications of Bioengineered Polymer in the Field of Nano-Based Drug Delivery. ACS Omega.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polysciences.com [polysciences.com]

- 8. Solvation dynamics of N-substituted acrylamide polymers and the importance for phase transition behavior - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. How does acrylamide polymerization work? - Blog - Ruihai New Material [rhmschem.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. bio-rad.com [bio-rad.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Polyacrylamide (PAM) Glass Transition Temperature (Tg) – PAM Polyacrylamide Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Cell-Based Assays Involving N-Substituted Acrylamides

A Senior Application Scientist's Guide to Covalent Target Engagement and Phenotypic Analysis

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of cell-based assays utilizing N-substituted acrylamides. These compounds represent a powerful class of targeted covalent inhibitors (TCIs), and understanding their application in a cellular context is critical for modern drug discovery. This document moves beyond simple instructions to explain the underlying principles, enabling robust experimental design and data interpretation.

Part 1: The Chemistry and Rationale of N-Substituted Acrylamides

N-substituted acrylamides are electrophilic "warheads" designed to form a permanent, covalent bond with a nucleophilic amino acid residue on a target protein.[1][2] This class of inhibitors has gained significant traction due to its potential for high potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable."[3]

The Covalent Mechanism: Michael Addition

The primary mechanism of action for acrylamide-based inhibitors is a Michael addition reaction. The α,β-unsaturated carbonyl group of the acrylamide acts as a Michael acceptor. A nucleophilic thiol group from a cysteine residue on the target protein attacks the β-carbon, leading to the formation of a stable thioether bond.[1][4] This irreversible interaction effectively and permanently neutralizes the protein's function.

Caption: Covalent bond formation via Michael addition.

The process begins with the inhibitor reversibly binding to the target protein, driven by noncovalent interactions.[1] This initial binding step is crucial for positioning the acrylamide warhead in close proximity to the target cysteine, facilitating the subsequent irreversible covalent reaction.[2]

Tunable Reactivity: A Double-Edged Sword

The intrinsic reactivity of the acrylamide electrophile is a critical parameter. A highly reactive compound may bind to many off-target proteins with accessible cysteines, leading to toxicity.[5][6] Conversely, a compound with low reactivity may not achieve sufficient target occupancy. The structure of the N-substituent and substitutions on the acrylamide moiety itself can be modified to tune this reactivity, optimizing the balance between on-target potency and off-target effects.[7][8] This tunability is a key advantage in the design of selective covalent inhibitors.[4]

Part 2: Foundational Cellular Assays: Setting the Stage for Success

Before assessing target-specific effects, it is imperative to understand the compound's general impact on cell health. These preliminary assays form a self-validating framework; without this data, downstream results from target engagement or functional assays can be misleading.

Protocol 1: Cellular Viability and Cytotoxicity Assessment

The primary goal is to determine the concentration range where the N-substituted acrylamide does not cause significant cell death. This ensures that subsequent observations are due to specific target inhibition, not general toxicity. Acrylamides are known to induce cytotoxicity, often through oxidative stress and depletion of cellular glutathione (GSH).[5][6][9][10]

Methodology (MTT/PrestoBlue Assay):

-

Cell Seeding: Plate cells of interest (e.g., HEK293, Caco-2, or a specific cancer cell line) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).[11] Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 2x concentrated serial dilution of the N-substituted acrylamide in complete cell culture medium. A typical starting range is from 100 µM down to low nM concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. This brings the final concentration to 1x. Incubate for the desired time period (e.g., 24, 48, or 72 hours), which should match the intended duration of your target engagement or functional assay.[11]

-

Viability Reagent Addition:

-

For MTT: Add MTT reagent (e.g., to 0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

For PrestoBlue/Resazurin: Add the reagent (typically 10% of the well volume) and incubate for 1-4 hours at 37°C. Viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

-

-

Data Acquisition:

-

MTT: Solubilize the formazan crystals with DMSO or a specialized solubilization buffer. Read the absorbance at ~570 nm.

-

PrestoBlue: Read fluorescence with excitation ~560 nm and emission ~590 nm.

-

-

Analysis: Normalize the data to the vehicle-only control (100% viability) and plot the percentage of viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

| Compound Type | Example IC50 (24h) | Implication for Assay Design |

| Potent Covalent Inhibitor | 0.5 µM | Target engagement assays must be run well below 0.5 µM to avoid confounding cytotoxicity. |

| Weakly Cytotoxic Compound | > 50 µM | A wider concentration range is available for target engagement and functional studies. |

| Acrylamide (unmodified) | 5.9 mM (Caco-2 cells)[9][11] | High concentrations are needed to see general toxicity, but specific target effects will occur much lower. |

Part 3: Quantifying Target Engagement in Live Cells

Confirming that a compound binds its intended target within the complex environment of a living cell is a cornerstone of drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to measure this interaction directly.[12][13]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[12][14] When a compound binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to unfolding and aggregation when heated.[12] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, one can detect this stabilization as a "thermal shift."[12][13]

Caption: A typical workflow for Western Blot-based CETSA.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This CETSA format is used to determine the potency of target engagement at a single, fixed temperature. It is ideal for ranking compounds.[13]

Methodology (Western Blot Detection):

-

Cell Culture and Treatment: Grow cells to ~80-90% confluency. Treat cells with a range of concentrations of the N-substituted acrylamide for a predetermined time (e.g., 1-2 hours) in the incubator. Include a vehicle-only control.

-

Cell Harvest: Wash the cells with PBS, then scrape and collect them in a microcentrifuge tube. Pellet the cells by centrifugation and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).

-

Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to maintain protein integrity.

-

Determine Optimal Melt Temperature: In a preliminary experiment using only lysate from vehicle-treated cells, aliquot the lysate and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Centrifuge to pellet aggregated proteins. Analyze the soluble fraction by Western blot for your target protein. Select the temperature at which approximately 50% of the protein has denatured (Tagg). This temperature will be used for the ITDR experiment.

-

Isothermal Heating: Take the lysates from the compound-treated cells (Step 1) and heat all samples to the predetermined Tagg for 3 minutes.

-

Separation and Analysis: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Western Blotting: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration (e.g., via BCA assay) to ensure equal loading. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to your target protein. A loading control (e.g., GAPDH or a stain-free gel) should be used.

-

Data Analysis: Quantify the band intensities. Plot the normalized band intensity against the log of the compound concentration. The resulting curve demonstrates the dose-dependent stabilization of the target protein, from which an EC50 (effective concentration for 50% stabilization) can be derived.

Advanced CETSA Formats

While Western blotting is accessible, higher-throughput and broader-scope methods exist:

-

HiBiT CETSA: This method uses a small 11-amino-acid tag (HiBiT) engineered onto the protein of interest.[14] Upon complementation with a larger subunit (LgBiT), a bright luminescent signal is produced. Denaturation due to heat prevents complementation, allowing target engagement to be measured in a simple, plate-based luminescent readout.[14]

-

MS-CETSA (Thermal Proteome Profiling): Instead of a Western blot, mass spectrometry is used to identify and quantify thousands of soluble proteins simultaneously after the heating step.[13] This provides an unbiased, proteome-wide view of a compound's targets and off-targets.

Part 4: Unbiased Target Identification with Chemoproteomics

When the target of an N-substituted acrylamide is unknown, or to comprehensively map its off-targets, chemoproteomic strategies are employed.[15] These methods use the compound itself as a probe to "fish" for its binding partners in a complex biological sample.[16]

The Bioorthogonal Probe Strategy

This powerful approach involves synthesizing a modified version of the N-substituted acrylamide that contains a bioorthogonal handle, such as an alkyne or azide. This handle is chemically inert within the cell but can be specifically reacted with a reporter tag (e.g., biotin or a fluorophore) in a subsequent step via "click chemistry."[16]

Caption: Target identification using a bioorthogonal probe.

This workflow allows for the specific enrichment and subsequent identification of proteins that have covalently reacted with the N-substituted acrylamide probe, providing a direct readout of its cellular targets.[16][17]

References

-

Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

-

Jones, L. H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

-

University of Dundee Research Portal. (2025). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). [Link]

-

Schlüter, F., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. [Link]

-

Vassetsky, Y. S., et al. (2000). Synthesis of polyacrylamides N-substituted with PNA-like oligonucleotide mimics for molecular diagnostic applications. Nucleic Acids Research. [Link]

-

La Sala, G., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

-

Xie, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

-

Han, S., et al. (2025). Chemoproteomic profiling by bioorthogonal probes to reveal the novel targets of acrylamide in microglia. Journal of Hazardous Materials. [Link]

-

Kumar, A., et al. (2022). Recent advances in the development of covalent inhibitors. Journal of Biomedical Science. [Link]

-

ResearchGate. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response | Request PDF. [Link]

-

Zhao, L., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. [Link]

-

Woźniak, E., et al. (2020). Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2. Molecules. [Link]

-

Zhang, W., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. [Link]

-

Belcher, B. P., et al. (2025). Chemoproteomics-Enabled De Novo Proteolysis Targeting Chimera Discovery Platform Identifies a Metallothionein Degrader to Probe Its Role in Cancer. Journal of the American Chemical Society. [Link]

-

Hsiue, G., et al. (2010). Design, synthesis and evaluation of cationic poly(N-substituent acrylamide)s for in vitro gene delivery. Journal of Biomaterials Science, Polymer Edition. [Link]

-

van den Bedem, H., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

-

Stayton, P. S., et al. (1995). Activated, N-substituted acrylamide polymers for antibody coupling. Journal of Controlled Release. [Link]

-

Shokhen, M., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

-

ACS Publications. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology. [Link]

-

ResearchGate. (2023). (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]

-

Siebring, M. M., & de Visser, S. P. (2014). Protocol for rational design of covalently interacting inhibitors. Molecular Informatics. [Link]

-

Yener, N. A., et al. (2018). Investigation of genotoxic and cytotoxic effects of acrylamide in HEK293 cell line. Turkish Journal of Medical Sciences. [Link]

-

Shokhen, M., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC. [Link]

-

Woźniak, E., et al. (2020). Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2. PMC. [Link]

-

Citterio, A., et al. (2001). Protein alkylation by acrylamide, its N-substituted derivatives and cross-linkers and its relevance to proteomics: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry study. Electrophoresis. [Link]

-

ResearchGate. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF. [Link]

-

Chen, Y., et al. (2024). Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv. [Link]

-

MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Appliedchem. [Link]

-

MDPI. (2021). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. [Link]

-

Al-Jendeel, H. A., & Al-Lami, H. S. (2011). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. [Link]

-

Belcher, B. P. (2022). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship, University of California. [Link]

-

Shen, X., et al. (2020). Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s. Polymer Chemistry. [Link]

-

Singh, R., et al. (2025). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. RSC Chemical Biology. [Link]

-

Longdom Publishing. (2022). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. [Link]

-

Zhang, X., et al. (2022). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy. [Link]

Sources

- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification [escholarship.org]

- 4. mdpi.com [mdpi.com]

- 5. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Investigation of genotoxic and cytotoxic effects of acrylamide in HEK293 cell line - MedCrave online [medcraveonline.com]

- 11. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pelagobio.com [pelagobio.com]

- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. longdom.org [longdom.org]

- 16. Chemoproteomic profiling by bioorthogonal probes to reveal the novel targets of acrylamide in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Overcoming poor solubility of N-(3-ethylcyclohexyl)prop-2-enamide in aqueous solutions